molecular formula C38H49N3O9 B12565728 Elacridar (maleate)

Elacridar (maleate)

Cat. No.: B12565728
M. Wt: 691.8 g/mol
InChI Key: ZFSOUDTUULCSMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elacridar (maleate) can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines and aldehydes, followed by cyclization and subsequent functional group modifications . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of elacridar (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Elacridar (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Properties

Molecular Formula

C38H49N3O9

Molecular Weight

691.8 g/mol

IUPAC Name

but-2-enedioic acid;N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide

InChI

InChI=1S/C34H45N3O5.C4H4O4/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;5-3(6)1-2-4(7)8/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1-2H,(H,5,6)(H,7,8)

InChI Key

ZFSOUDTUULCSMO-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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